molecular formula C20H17FN4O2S2 B2912072 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1171069-41-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2912072
CAS No.: 1171069-41-2
M. Wt: 428.5
InChI Key: UXOJMCVPZUNPJZ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic benzothiazole derivative offered for early-stage pharmacological research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activities, which is further functionalized with acetamide and fluorophenyl-thiazole moieties . These specific structural features are associated with promising antimicrobial research applications. Recent studies on structurally similar N-(6-substituted-1,3-benzothiazol-2yl) acetamide compounds have demonstrated potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli , as well as fungal strains . The benzothiazole nucleus is a key pharmacophore for interaction with biological targets like the bacterial DNA gyrase enzyme (PDB: 3G75), and molecular docking studies of analogous compounds suggest that the acetamide linkage plays a critical role in forming stabilizing hydrogen bonds within the enzyme's active site . The inclusion of a 4-fluorophenyl group is a common strategy in drug design to modulate properties like metabolic stability and membrane permeability. As a research chemical, this compound serves as a versatile lead structure for investigating new antimicrobial agents and for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S2/c1-2-27-15-7-8-16-17(10-15)29-20(24-16)25-18(26)9-14-11-28-19(23-14)22-13-5-3-12(21)4-6-13/h3-8,10-11H,2,9H2,1H3,(H,22,23)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOJMCVPZUNPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18N4O2S2
  • Molecular Weight : 378.49 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound primarily revolves around its antibacterial and anticancer properties. Several studies have indicated its effectiveness against various bacterial strains and cancer cell lines.

Antibacterial Activity

Research has shown that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against common pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli 32 µg/mL
S. aureus 16 µg/mL
P. aeruginosa 64 µg/mL

The compound's MIC values indicate that it has a strong potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. A notable study evaluated its effects on various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical) 10 µM
MCF7 (Breast) 15 µM
A549 (Lung) 20 µM

These findings suggest that the compound can inhibit cancer cell proliferation effectively, with varying potency across different cell lines.

The proposed mechanism of action for this compound involves interaction with specific enzymes or proteins within the bacterial or cancer cells. Benzothiazole derivatives are known to disrupt metabolic pathways by inhibiting key enzymes:

  • Enzyme Inhibition : The compound may inhibit fatty acid synthesis pathways in bacteria by targeting enzymes such as ecKAS III.
  • Cell Cycle Arrest : In cancer cells, it could induce apoptosis through the activation of caspases or disruption of mitochondrial membrane potential.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of similar compounds:

  • Antibacterial Study : A study published in MDPI demonstrated that a related compound exhibited significant antibacterial activity against S. aureus and E. coli with an IC50 value comparable to standard antibiotics like kanamycin .
  • Anticancer Screening : A screening of a drug library identified benzothiazole derivatives as promising anticancer agents, with several compounds showing over 50% reduction in tumor cell viability at low concentrations .

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects : Ethoxy (target) vs. trifluoromethyl (analogue) on the benzothiazole ring modulate electronic and steric profiles.
  • Acetamide Moieties : Thiazole-fluorophenyl (target) vs. aryl groups (analogues) affect hydrogen-bonding capacity and π-π stacking interactions.

Bioactive Benzothiazole Acetamides

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate ():

  • Structure : Features a chloro-substituted benzothiazole and a 3-methylphenyl acetamide.
  • Biological Activity : Benzothiazoles in this class exhibit anticancer, antibacterial, and antifungal properties. The methyl group may enhance hydrophobic interactions in target binding .
  • Synthesis : Prepared via carbodiimide-mediated coupling (91% yield), indicating scalable synthetic routes for related compounds .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

  • Structure : Replaces benzothiazole with a simple thiazole ring and incorporates a dichlorophenyl group.
  • Crystallography : Exhibits a 79.7° dihedral angle between aromatic rings, influencing crystal packing and stability via N–H⋯N hydrogen bonds .

Thiazole- and Sulfonamide-Modified Analogues

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide ():

  • Structure : Incorporates a nitro-methoxybenzothiazole and a phenylsulfonyl group.
  • Key Features : The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, contrasting with the target compound’s fluorophenyl-thiazole motif .

Bis(azolyl)sulfonamidoacetamides ():

  • Example : 2-chloro-N-(4-phenylthiazol-2-yl)acetamide features a chloroacetamide-thiazole structure.
  • Applications : Designed for bioassays, highlighting the role of thiazole moieties in medicinal chemistry .

Comparative Data Table

Compound Name Benzothiazole Substituent Acetamide Substituent Biological Activity Synthesis Yield Melting Point (K) References
Target Compound 6-ethoxy 2-(4-fluorophenylamino)-thiazol-4-yl Not reported N/A N/A -
N-(6-ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide 6-ethoxy 4-chlorophenyl Patent application (EP3348550) N/A N/A
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate 4-chloro 3-methylphenyl Anticancer, antibacterial 91% 397–398
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N/A (thiazole core) 2,6-dichlorophenyl Penicillin-like activity N/A 489–491
N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide 4-methoxy-6-nitro phenylsulfonyl Not reported N/A N/A

Key Insights from Comparative Analysis

  • Substituent Impact :
    • Electron-withdrawing groups (e.g., Cl, CF₃) on benzothiazoles enhance metabolic stability but may reduce solubility.
    • Thiazole rings in the acetamide moiety (as in the target compound) offer conformational rigidity and hydrogen-bonding sites compared to aryl groups.
  • Synthetic Routes : Carbodiimide-mediated coupling (e.g., EDCl) is a common high-yield method for benzothiazole acetamides .
  • Biological Relevance : Fluorine and chlorine substituents are prevalent in bioactive compounds due to their ability to modulate pharmacokinetics and target interactions .

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